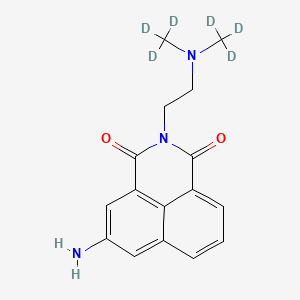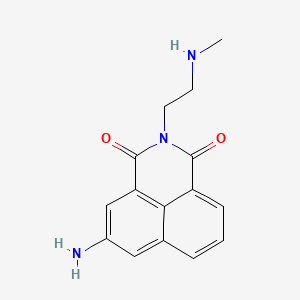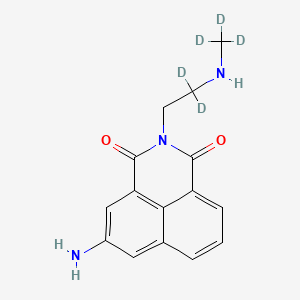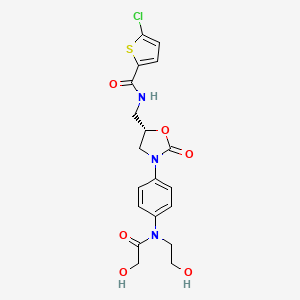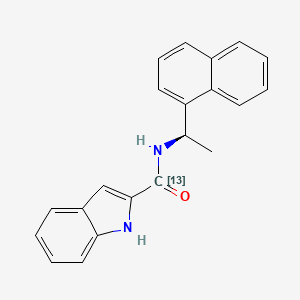
Calindol Amide-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calindol Amide-13C is an intermediate in the preparation of labelled Calindol . Its molecular formula is 13C1C20H18N2O and its molecular weight is 315.37 .
Molecular Structure Analysis
The molecular structure of Calindol Amide-13C is characterized by a planar amide group, which is a hybrid structure of the valence-bond forms . The C−N bond distance of 1.34Å is intermediate between the typical single bond C−N distance of 1.47 Å and the double bond C=N distance of 1.24Å .
Wissenschaftliche Forschungsanwendungen
Prodrug Development and Drug Delivery Systems
One research area involves the exploration of amide bonds in prodrug development, utilizing biocompatible polymers as carriers for amine drugs. For instance, the study by Zhu, Kumar, and Banker (2001) delves into the use of oxidized cellulose, a biocompatible and bioresorbable polymer, as a carrier for phenylpropanolamine hydrochloride, demonstrating the polymer's potential as a macromolecular prodrug delivery system (Zhu, Kumar, & Banker, 2001).
Structural Analysis and Spectroscopy
Another significant application is in the field of structural analysis and spectroscopy, where isotopic labeling, such as with 13C, plays a crucial role. For example, Gan (2006) discusses measuring amide nitrogen 14N quadrupolar coupling by two-dimensional 14N/13C NMR correlation, offering insights into molecular structure and dynamics (Gan, 2006).
Enzymatic Synthesis and Bioactive Compounds
Research by Khare, Kumar, and Kuo (2009) investigates the enzymatic synthesis of fatty amides, highlighting the application of lipase-catalyzed reactions in producing bioactive compounds. This study underscores the relevance of amide chemistry in developing antimicrobial and antioxidative agents (Khare, Kumar, & Kuo, 2009).
Green Chemistry and Sustainable Synthesis
The development of green chemistry methodologies for amide bond formation is a vital research area. García-Álvarez, Crochet, and Cadierno (2013) review metal-catalyzed synthetic approaches for amides in aqueous mediums, emphasizing environmentally friendly procedures (García-Álvarez, Crochet, & Cadierno, 2013).
Catalysis and Synthetic Applications
Amide bond formation via catalysis is crucial for synthesizing various biological and synthetic structures. Research by Dander and Garg (2017) explores the use of nickel catalysis in breaking amides for esterification, transamidation, and coupling reactions, highlighting the synthetic utility of amides in organic chemistry (Dander & Garg, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1/i21+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXUKYDIQFPOCY-QGZKNNNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724519 |
Source


|
| Record name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calindol Amide-13C | |
CAS RN |
1217782-43-8 |
Source


|
| Record name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

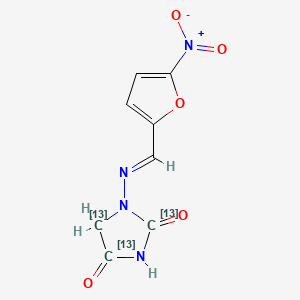
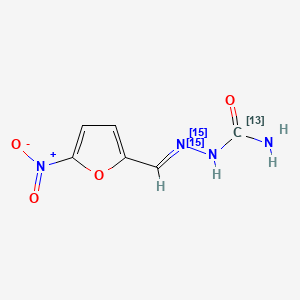
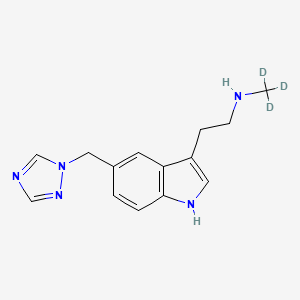

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)


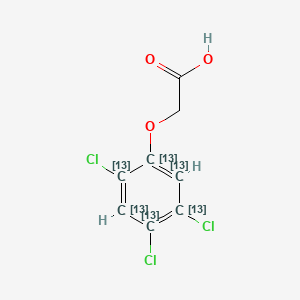
![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)
